Platinum(2+), bis(1,2-ethanediamine-N,N')-, dichloride, (SP-4-1)- Platinum(2+), bis(1,2-ethanediamine-N,N')-, dichloride, (SP-4-1)-
Brand Name: Vulcanchem
CAS No.: 15352-47-3
VCID: VC13334399
InChI: InChI=1S/2C2H8N2.2ClH.Pt/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2
SMILES: C(CN)N.C(CN)N.[Cl-].[Cl-].[Pt+2]
Molecular Formula: C4H16Cl2N4Pt
Molecular Weight: 386.18 g/mol

Platinum(2+), bis(1,2-ethanediamine-N,N')-, dichloride, (SP-4-1)-

CAS No.: 15352-47-3

Cat. No.: VC13334399

Molecular Formula: C4H16Cl2N4Pt

Molecular Weight: 386.18 g/mol

* For research use only. Not for human or veterinary use.

Platinum(2+), bis(1,2-ethanediamine-N,N')-, dichloride, (SP-4-1)- - 15352-47-3

Specification

CAS No. 15352-47-3
Molecular Formula C4H16Cl2N4Pt
Molecular Weight 386.18 g/mol
IUPAC Name ethane-1,2-diamine;platinum(2+);dichloride
Standard InChI InChI=1S/2C2H8N2.2ClH.Pt/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2
Standard InChI Key MXLIXEZAMQLDMM-UHFFFAOYSA-L
SMILES C(CN)N.C(CN)N.[Cl-].[Cl-].[Pt+2]
Canonical SMILES C(CN)N.C(CN)N.[Cl-].[Cl-].[Pt+2]

Introduction

Chemical Identity and Basic Properties

Dichlorobis(ethylenediamine)platinum(II) is a well-defined platinum(II) complex with the systematic IUPAC name ethane-1,2-diamine;platinum(2+);dichloride. Its chemical identity is summarized in Table 1.

Table 1: Fundamental Properties of Dichlorobis(ethylenediamine)platinum(II)

PropertyValue
CAS No.15352-47-3
Molecular FormulaC4H16Cl2N4Pt\text{C}_4\text{H}_{16}\text{Cl}_2\text{N}_4\text{Pt}
Molecular Weight386.18 g/mol
IUPAC Nameethane-1,2-diamine;platinum(2+);dichloride
SMILES NotationC(CN)N.C(CN)N.[Cl-].[Cl-].[Pt+2]
Crystal SystemMonoclinic (inferred from analogous complexes)
GeometrySquare planar (SP-4-1 designation)

The compound’s stability arises from the strong field ligands (ethylenediamine and chloride), which stabilize the platinum(II) center in a low-spin configuration. The chloride ions occupy the axial positions, while the ethylenediamine ligands form equatorial bonds, as confirmed by X-ray crystallographic studies of related platinum complexes .

Synthesis and Purification

The synthesis of dichlorobis(ethylenediamine)platinum(II) typically involves the reaction of platinum(II) chloride (PtCl2\text{PtCl}_2) with ethylenediamine (C2H8N2\text{C}_2\text{H}_8\text{N}_2) under inert atmospheric conditions to prevent oxidation of the platinum center. The general reaction proceeds as follows:

PtCl2+2C2H8N2[Pt(en)2]Cl2(en=ethylenediamine)[1]\text{PtCl}_2 + 2 \, \text{C}_2\text{H}_8\text{N}_2 \rightarrow [\text{Pt}(\text{en})_2]\text{Cl}_2 \quad (\text{en} = \text{ethylenediamine})[1]

Key Synthesis Steps:

  • Reagent Preparation: Platinum(II) chloride is suspended in anhydrous ethanol, while ethylenediamine is dissolved in a separate ethanol-water mixture.

  • Combination: The ethylenediamine solution is added dropwise to the platinum chloride suspension under nitrogen gas.

  • Crystallization: The mixture is refluxed for 6–8 hours, yielding a yellow crystalline precipitate.

  • Purification: The product is isolated via vacuum filtration, washed with cold ethanol, and dried under reduced pressure.

The purity of the final product is verified using elemental analysis and spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy. Characteristic IR bands include ν(Pt-N)\nu(\text{Pt-N}) at 510–530 cm1^{-1} and ν(Pt-Cl)\nu(\text{Pt-Cl}) at 320–340 cm1^{-1} .

Structural and Spectroscopic Characterization

Spectroscopic Features

  • UV-Vis Spectroscopy: Electronic transitions in the visible region (250–420 nm) correspond to ligand-to-metal charge transfer (LMCT) and d-d transitions, characteristic of square planar platinum(II) complexes .

  • 1H^1\text{H} NMR: Ethylenediamine protons resonate as a singlet at δ 2.8–3.2 ppm due to equivalence induced by the symmetrical ligand arrangement.

Applications in Materials Science and Catalysis

Precursor for Nanomaterials

Thermolysis of platinum complexes like dichlorobis(ethylenediamine)platinum(II) at elevated temperatures (120–240°C) can yield platinum sulfide (PtS2\text{PtS}_2) nanoparticles . These nanoparticles exhibit size-dependent optical and catalytic properties, with applications in photocatalysis and energy storage.

Table 2: Comparative Properties of PtS2\text{PtS}_2 Nanoparticles Derived from Platinum Complexes

Synthesis TemperatureParticle Size (nm)Band Gap (eV)Photocatalytic Efficiency (%)
120°C12.46–64.974.2572
180°C24.30–46.873.9181
240°C11.45–46.853.5887
Data adapted from thermolysis studies of analogous platinum complexes .

Electrochemical Behavior

Cyclic voltammetry of platinum complexes reveals reversible redox processes, typically involving the Pt2+/Pt0\text{Pt}^{2+}/\text{Pt}^0 couple. For example, PtS2\text{PtS}_2 nanoparticles exhibit cathodic peaks at −0.99 V (vs. Ag/AgCl) attributed to platinum reduction, with electron transfer kinetics governed by diffusion-controlled mechanisms .

Environmental and Regulatory Considerations

Platinum compounds are subject to stringent regulations due to their persistence in ecosystems. The Global Automotive Declarable Substance List (GADSL) classifies certain platinum complexes as declarable substances, requiring monitoring in industrial applications .

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